molecular formula C11H14O3S2 B2785324 6,6-Dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one CAS No. 882270-24-8

6,6-Dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one

Cat. No. B2785324
CAS RN: 882270-24-8
M. Wt: 258.35
InChI Key: QWVHLWSBMNQAFT-UHFFFAOYSA-N
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Description

“6,6-Dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one” is a chemical compound. It is part of a novel class of GABA-A alpha5 receptor inverse agonists .

Mechanism of Action

This compound is part of a novel class of GABA-A alpha5 receptor inverse agonists . Inverse agonists at the benzodiazepine binding site on the GABA-A chloride ion channel enhance cognitive performance in animals but cannot be used in the treatment of cognitive disorders because of anxiogenic and convulsant side effects .

properties

IUPAC Name

6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c1-11(2)4-7-6-15-10(16(3,13)14)9(7)8(12)5-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVHLWSBMNQAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CSC(=C2C(=O)C1)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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